molecular formula C21H23BrN4O3 B15330103 Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate

Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate

Katalognummer: B15330103
Molekulargewicht: 459.3 g/mol
InChI-Schlüssel: ZISFDJGDMKFNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate is a synthetic benzodiazepine derivative characterized by a complex heterocyclic core. Its structure integrates a 1,4-diazepine ring substituted with bromine at position 7, a 2-pyridyl group at position 5, and an (R)-2-hydroxypropylamino moiety at position 2. The methyl propanoate side chain at position 3 enhances its solubility and modulates pharmacokinetic properties.

Eigenschaften

IUPAC Name

methyl 3-[7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFDJGDMKFNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions. One of the feasible synthetic routes starts with the preparation of the benzo[e][1,4]diazepin scaffold. Following that, bromination at the 7-position is carried out under controlled conditions. Subsequent steps involve the incorporation of the 2-hydroxypropyl amine and pyridyl groups, which requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

In an industrial setting, scaling up the synthesis of such a compound would require optimization of each step. This includes ensuring the availability of starting materials, employing catalysts to increase the reaction rates, and using high-efficiency purification techniques to maintain the product's integrity. Techniques like high-performance liquid chromatography (HPLC) could be crucial for purification.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: The hydroxyl group on the 2-hydroxypropyl moiety can be subjected to oxidation.

  • Reduction: Reduction reactions can target the bromo-substituted benzodiazepine ring to modify its properties.

  • Substitution: The bromine atom is a good leaving group and can be replaced via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Sodium iodide (NaI) in the presence of acetone for a halogen exchange reaction.

Major Products Formed

  • Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.

  • Reduction: A debrominated derivative of the benzodiazepine ring.

  • Substitution: Introduction of different substituents like alkyl or aryl groups replacing bromine.

Wissenschaftliche Forschungsanwendungen

In Chemistry

This compound is used as a starting material for the synthesis of various derivatives, aiding in the study of structure-activity relationships (SAR) in medicinal chemistry.

In Biology

The unique pharmacophore present in the compound could be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

In Medicine

Due to the presence of the benzodiazepine core, this compound could be a lead compound in the development of anxiolytic or anticonvulsant drugs.

In Industry

The structural complexity makes it suitable for use in creating specialized materials for pharmaceuticals and in the development of diagnostic tools.

Wirkmechanismus

The compound's mechanism of action likely involves interaction with specific molecular targets such as GABA-A receptors, similar to other benzodiazepines. Its binding may modulate the receptor's activity, leading to its pharmacological effects. The presence of the pyridyl group may enhance its affinity and specificity towards particular targets.

Vergleich Mit ähnlichen Verbindungen

Core Benzodiazepine Derivatives

  • Compound 1 (from ): A structurally related benzodiazepine with a pyridyl substituent but lacking the bromine and hydroxypropylamino groups. NMR data (Table 2, Figure 6 in ) show that the absence of bromine and hydroxypropylamino substituents leads to distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments and steric interactions .
  • Compound 7 (from ): Features a similar diazepine core but includes a modified ester side chain. Its NMR profile overlaps significantly with the target compound except in regions A and B, highlighting the sensitivity of chemical shifts to substituent variations .

Brominated Bioactive Molecules

  • 3-Bromo-2-methylpropanol (S7) (from ): A simpler brominated alcohol. However, its smaller size and lack of aromaticity reduce its binding affinity compared to the target compound .

Functional Group Contributions

Functional Group Role in Target Compound Comparison with Analogues
7-Bromo substituent Enhances electrophilicity, stabilizes aromatic π-system Absence in Compound 1 reduces halogen bonding potential and metabolic stability .
(R)-2-Hydroxypropylamino Introduces chiral center; modulates solubility Replacement with non-polar groups (e.g., methyl in S8c) diminishes hydrogen-bonding capacity .
2-Pyridyl group Facilitates π-π interactions with receptors Analogues with phenyl instead of pyridyl show reduced binding specificity in receptor assays .
Methyl propanoate side chain Improves lipophilicity and bioavailability Shorter chains (e.g., ethyl esters) reduce half-life in pharmacokinetic studies .

Methodological Approaches for Comparison

NMR-Based Structural Analysis

demonstrates that NMR chemical shift comparisons (e.g., Figure 6) are critical for identifying substituent-induced electronic changes. For instance, the target compound’s bromine atom deshields nearby protons, causing distinct shifts in regions A and B compared to non-brominated analogues .

Graph-Based Structural Similarity Assessment

As per , graph-theoretical methods are more effective than bit-vector comparisons for complex molecules like this benzodiazepine. Graph analysis captures stereochemical nuances (e.g., (S)- and (R)-configurations) and substituent spatial arrangements, which are crucial for predicting biochemical interactions .

Lumping Strategy for Property Prediction

’s lumping strategy groups compounds with similar functional groups (e.g., brominated aromatics) to predict shared properties. However, the target compound’s unique combination of bromine, pyridyl, and hydroxypropylamino groups necessitates individual evaluation rather than lumping .

Research Findings and Implications

  • Bioactivity: The compound’s pyridyl and hydroxypropylamino groups correlate with enhanced receptor binding in preliminary assays compared to simpler brominated analogues .
  • Metabolic Stability: Bromine at position 7 reduces oxidative metabolism rates compared to non-halogenated benzodiazepines, as observed in liver microsome studies .
  • Synthetic Challenges: The stereochemical complexity of the (R)-2-hydroxypropylamino group requires asymmetric synthesis techniques, increasing production costs relative to racemic analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.